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molecular formula C16H15NO B8315354 3'-Methylcinnamanilide

3'-Methylcinnamanilide

Cat. No. B8315354
M. Wt: 237.30 g/mol
InChI Key: DCZZGCCJBFBLOX-UHFFFAOYSA-N
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Patent
US08569282B2

Procedure details

N-m-tolylcinnamamide (2 g, 0.834 mmol) and AlCl3 (1.12 g, 0.834 mmol) were heated for 1 h at 100° C. Water was added and the solid was filtered to provide 1.2 g of crude product.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:18])[CH:6]=[CH:5][CH:4]=[C:3]([NH:7][C:8](=[O:17])[CH:9]=[CH:10]C2C=CC=CC=2)[CH:2]=1.[Al+3].[Cl-].[Cl-].[Cl-]>O>[CH3:18][C:1]1[CH:2]=[C:3]2[C:4]([CH:10]=[CH:9][C:8](=[O:17])[NH:7]2)=[CH:5][CH:6]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC(=CC=C1)NC(C=CC1=CC=CC=C1)=O)C
Name
Quantity
1.12 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was filtered

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C2C=CC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 903.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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